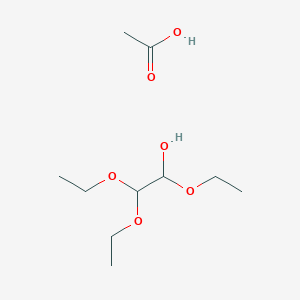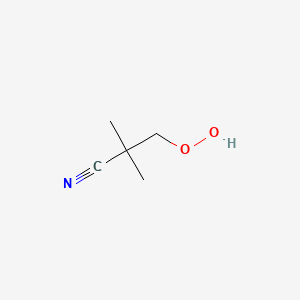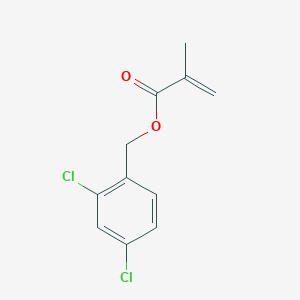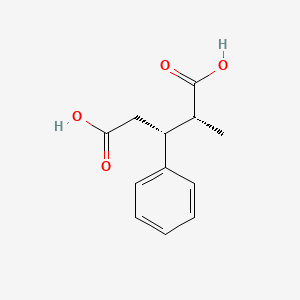![molecular formula C8H16S B14327937 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene CAS No. 111437-33-3](/img/structure/B14327937.png)
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a methyl group and an isopropylthio group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-buten-1-ol with isopropylthiol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene involves its interaction with various molecular targets The isopropylthio group can participate in nucleophilic attacks, while the double bond can undergo addition reactions
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butene: Similar in structure but lacks the isopropylthio group.
4-Methyl-2-pentene: Another similar compound with a different substitution pattern.
Isopropylthiol: Contains the isopropylthio group but lacks the butene backbone.
Uniqueness
2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is unique due to the presence of both a double bond and an isopropylthio group, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
111437-33-3 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylsulfanylbut-1-ene |
InChI |
InChI=1S/C8H16S/c1-7(2)5-6-9-8(3)4/h8H,1,5-6H2,2-4H3 |
InChI Key |
HOGZJDRJVPVYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
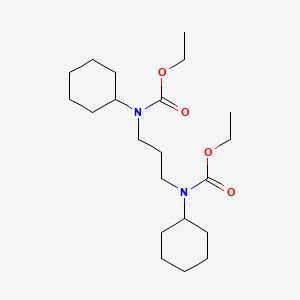
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
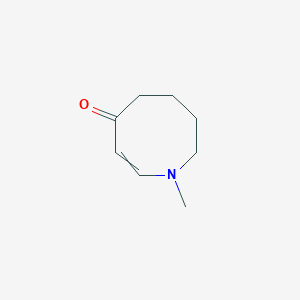

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
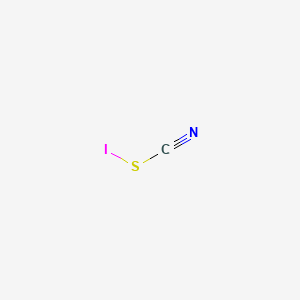
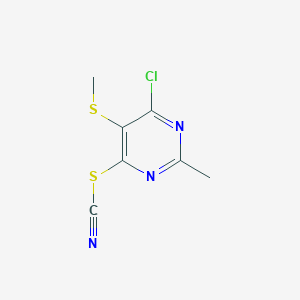
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
